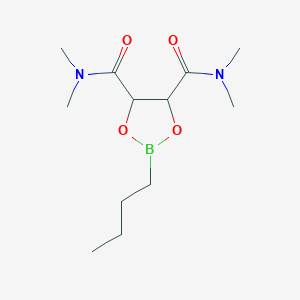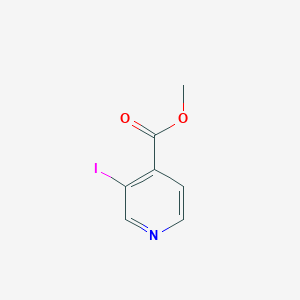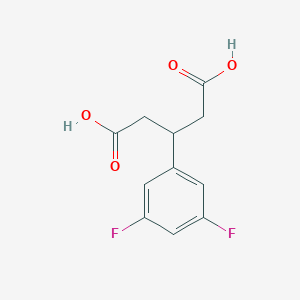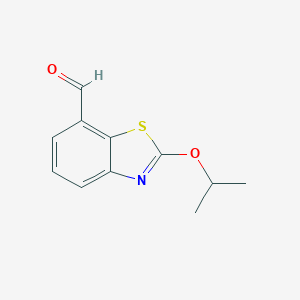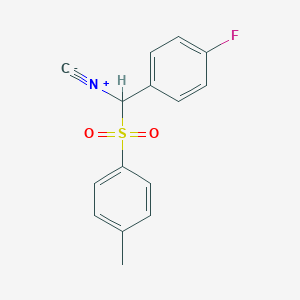
a-Tosyl-(4-fluorobenzyl) isocyanide
概要
説明
Synthesis Analysis
The synthesis of isocyanides, including a-Tosyl-(4-fluorobenzyl) isocyanide, typically involves reactions of tosylmethyl isocyanide (TosMIC) with various aldehydes or ketones. For instance, 1-isocyano-1-tosyl-1-alkenes are obtained by dehydration of N-(1-tosyl-1-alkenyl)formamides, which are the reaction products of TosMIC and aldehydes or ketones, demonstrating the versatility and utility of tosylmethyl isocyanide in synthesizing isocyanide derivatives (Leusen, Schaart, & Leusen, 2010).
Molecular Structure Analysis
The structural analysis of isocyanide compounds reveals that the isocyanide group (-NC) imparts unique electronic and steric properties, influencing the reactivity and interactions of these molecules. For example, studies on luminescent gold(I) carbenes from 2-pyridylisocyanide complexes highlight the role of isocyanide in facilitating intramolecular and intermolecular hydrogen bonding interactions, which significantly affect the molecular structure and luminescent properties of these complexes (Bartolomé et al., 2008).
Chemical Reactions and Properties
Isocyanides are involved in a variety of chemical reactions, serving as valuable C1 building blocks. They participate in nucleophilic attack, electrophilic addition, imidoylation reactions, and oxidation, among others. The development of Lewis (Brønsted) acid-catalyzed isocyanide insertions and transition-metal-enabled isocyanide insertions has expanded the range of reactions involving isocyanides, showcasing their broad applicability in organic synthesis (Qiu, Ding, & Wu, 2013).
科学的研究の応用
Synthesis of Chiral 1,3-Diamines
α-Tosyl-(4-fluorobenzyl) isocyanide plays a role in the synthesis of chiral 1,3-diamines. This process involves the reaction of lithiated 4-methoxybenzylisocyanide with homochiral amino acid derived N-tosyl- and N-diphenylphosphinoylaziridines, leading to N-protected 3-isocyanoamines. These adducts, upon separation and further transformations, yield 1,3-diamines and their derivatives (Kaiser & Balbi, 1999).
Preparation of Imidazoles
The synthesis of 1-isocyano-1-tosyl-1-alkenes, obtained by dehydration of corresponding N-(1-tosyl-1-alkenyl)formamides, uses tosylmethyl isocyanide. These alkenes react smoothly with primary aliphatic amines or ammonia to yield imidazoles, highlighting the importance of α-tosyl-(4-fluorobenzyl) isocyanide in heterocyclic chemistry (Leusen, Schaart, & Leusen, 2010).
Polymer Chemistry
The compound finds use in polymer chemistry. Isocyanides, including α-tosyl-(4-fluorobenzyl) isocyanide, are involved in the synthesis of imidazole-containing poly(iminomethylenes), demonstrating its utility in the development of functional polymers (Eijk, Richters, Nolte, & Drenth, 2010).
Synthesis of Luminescent Gold(I) Complexes
In the synthesis of luminescent gold(I) complexes, α-tosyl-(4-fluorobenzyl) isocyanide contributes to the creation of isocyanide and carbene gold(I) complexes. These complexes exhibit luminescent properties, making them of interest in materials science (Bartolomé et al., 2008).
Organic Synthesis
The compound is essential in organic synthesis. It has been highlighted as a privileged reagent for constructing biologically relevant scaffolds, such as pyrroles, benzimidazoles, and quinolines. Its versatility in reactions like Michael additions and cycloadditions underlines its importance in synthesizing complex organic molecules (Kaur, Wadhwa, & Sharma, 2015).
Safety And Hazards
特性
IUPAC Name |
1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQPEDHCCJBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445502 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-Tosyl-(4-fluorobenzyl) isocyanide | |
CAS RN |
165806-95-1 | |
| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

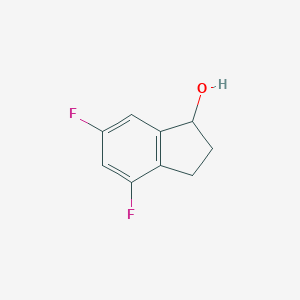
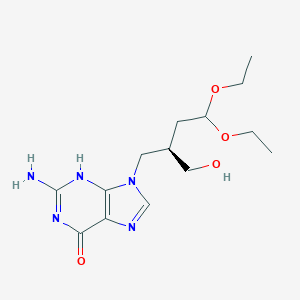
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
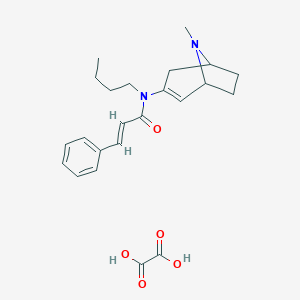
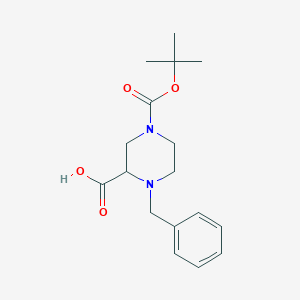
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
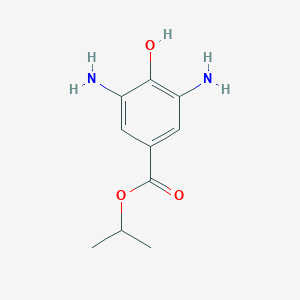
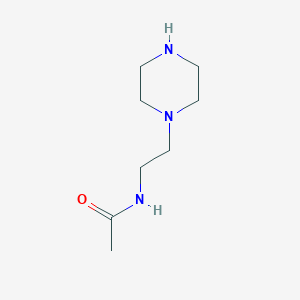
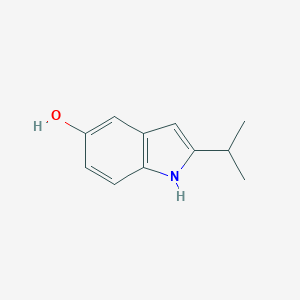
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)
